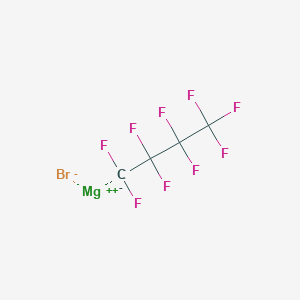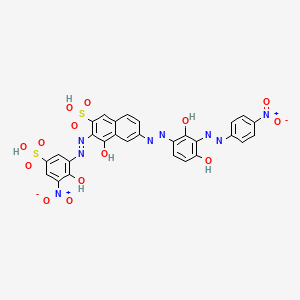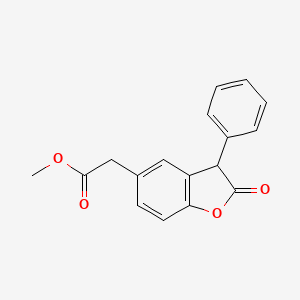
4-Pyridinamine, N-(triphenylphosphoranylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Pyridinamine, N-(triphenylphosphoranylidene)- is an organic compound with the molecular formula C23H19N2P This compound is characterized by the presence of a pyridine ring substituted with an aminophosphoranyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyridinamine, N-(triphenylphosphoranylidene)- typically involves the reaction of 4-aminopyridine with triphenylphosphine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 4-Pyridinamine, N-(triphenylphosphoranylidene)- are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-Pyridinamine, N-(triphenylphosphoranylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the aminophosphoranyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides, alkoxides, and amines are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives. Substitution reactions can result in a wide range of substituted pyridine derivatives.
Aplicaciones Científicas De Investigación
4-Pyridinamine, N-(triphenylphosphoranylidene)- has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminopyridine: A simpler derivative of pyridine with known applications in neurology and as a research tool.
Triphenylphosphine: A common reagent in organic synthesis, often used in the preparation of phosphoranyl derivatives.
Uniqueness
4-Pyridinamine, N-(triphenylphosphoranylidene)- is unique due to its combination of a pyridine ring with an aminophosphoranyl group. This structural feature imparts distinct chemical properties, making it valuable for specific applications in coordination chemistry, catalysis, and material science. Its ability to form stable complexes with metal ions sets it apart from simpler pyridine derivatives and other phosphoranyl compounds.
Propiedades
| 77116-69-9 | |
Fórmula molecular |
C23H19N2P |
Peso molecular |
354.4 g/mol |
Nombre IUPAC |
triphenyl(pyridin-4-ylimino)-λ5-phosphane |
InChI |
InChI=1S/C23H19N2P/c1-4-10-21(11-5-1)26(22-12-6-2-7-13-22,23-14-8-3-9-15-23)25-20-16-18-24-19-17-20/h1-19H |
Clave InChI |
RTEXGHZSMWNZMZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)P(=NC2=CC=NC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![methyl (E)-7-[1-(benzenesulfonyl)-3-[tert-butyl(dimethyl)silyl]oxy-2-[(E)-3-[tert-butyl(dimethyl)silyl]oxyoct-1-enyl]-5-(dimethylamino)cyclopentyl]hept-5-enoate](/img/structure/B14431861.png)
![8,8-Diethyl-6-(pentan-3-YL)-7-phenyl-8H-cyclopenta[G]quinoline](/img/structure/B14431871.png)
![Methyl [3-chloro-4-(4-methylphenoxy)phenyl]carbamate](/img/structure/B14431892.png)


![2-[(Benzyloxy)methyl]-1,4,7,10-tetraoxacyclododecane](/img/structure/B14431913.png)
